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molecular formula C4H2BrClO2S2 B8500682 5-Chloro-2-thiophenesulfonyl Bromide

5-Chloro-2-thiophenesulfonyl Bromide

Cat. No. B8500682
M. Wt: 261.5 g/mol
InChI Key: NRPHOTPZLMTNRM-UHFFFAOYSA-N
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Patent
US04264774

Procedure details

In a 1-liter, three-neck flask equipped with a magnetic stirrer, a thermometer, an an addition funnel were placed 300 ml of methylene chloride, 10.63 g (0.05 mol) of 5-chloro-2-thiophenesulfonyl hydrazine, and some crushed ice. The slurry was allowed to cool to 2° C., and 16.0 g (0.10 mol) of bromine was added dropwise with stirring at such a rate that the temperature did not exceed 10° C. After the addition was complete, the methylene chloride layer was separated, dried and the methylene chloride removed in vacuo, leaving a yellow-orange oil. The oil was dissolved in hexane and the resulting solution cooled to give 6.56 g of the title compound as slightly yellow crystals, mp 35°-37°.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10.63 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Cl:4][C:5]1[S:9][C:8]([S:10](NN)(=[O:12])=[O:11])=[CH:7][CH:6]=1.[Br:15]Br>CCCCCC>[Cl:4][C:5]1[S:9][C:8]([S:10]([Br:15])(=[O:12])=[O:11])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.63 g
Type
reactant
Smiles
ClC1=CC=C(S1)S(=O)(=O)NN
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
with stirring at such a rate that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter, three-neck flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the methylene chloride layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the methylene chloride removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a yellow-orange oil
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)S(=O)(=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.56 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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